molecular formula C22H20N2O4S B2363457 4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922136-01-4

4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2363457
CAS No.: 922136-01-4
M. Wt: 408.47
InChI Key: ONHFIGJMOGKFDG-UHFFFAOYSA-N
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Description

4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that has garnered interest in scientific research

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the neurotransmission of dopamine, leading to changes in the signaling pathways within the CNS.

Result of Action

The result of the compound’s action is the modulation of dopaminergic signaling in the CNS. This can lead to alleviation of symptoms in various disorders. For instance, the compound could potentially be used for treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions, including cyclization, oxidation, and sulfonation. The specific reaction conditions, such as temperature, pressure, and choice of solvents, are crucial to obtaining a high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology: In biological research, this compound can be used to study drug interactions and develop targeted therapies. Its ability to bind to specific molecular targets makes it a valuable tool for understanding biological processes and identifying potential therapeutic agents.

Medicine: In medicine, this compound has potential applications in the treatment of various diseases. Its ability to interact with specific receptors and enzymes makes it a candidate for developing new drugs and treatments for conditions such as central nervous system disorders, cardiovascular diseases, and cancer.

Industry: In industry, this compound can be used in the development of new materials and technologies. Its unique properties make it suitable for applications in fields such as materials science, nanotechnology, and environmental science.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to 4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide include other sulfonamide derivatives, oxazepine derivatives, and various benzene derivatives. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups and its unique binding properties. These characteristics make it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-ethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-15-8-11-17(12-9-15)29(26,27)23-16-10-13-20-18(14-16)22(25)24(2)19-6-4-5-7-21(19)28-20/h4-14,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHFIGJMOGKFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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